CO1686-DA

Catalog No.
S547930
CAS No.
M.F
C24H26F3N7O2
M. Wt
501.5
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CO1686-DA

Product Name

CO1686-DA

IUPAC Name

1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone

Molecular Formula

C24H26F3N7O2

Molecular Weight

501.5

InChI

InChI=1S/C24H26F3N7O2/c1-15(35)33-8-10-34(11-9-33)18-6-7-20(21(13-18)36-2)31-23-29-14-19(24(25,26)27)22(32-23)30-17-5-3-4-16(28)12-17/h3-7,12-14H,8-11,28H2,1-2H3,(H2,29,30,31,32)

InChI Key

PXQZEXVGMRJEQE-UHFFFAOYSA-N

SMILES

NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1

Solubility

Soluble in DMSO, not in water

Synonyms

CO1686 DA; CO1686DA; desacryl analogue of CO1686; CO1686 precursor.

Description

The exact mass of the compound CO1686-DA is 501.21001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CO1686-DA is a derivative of the compound CO1686, specifically a des-acryl analogue. It is recognized as an orally bioavailable small molecule that acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR). This compound exhibits significant potential in antineoplastic (anti-cancer) activity, particularly against mutant forms of EGFR, including the T790M mutation, which is often associated with resistance to other EGFR tyrosine kinase inhibitors. CO1686-DA's ability to selectively target these mutations while showing minimal activity against wild-type EGFR positions it as a promising therapeutic agent for treating non-small cell lung cancer (NSCLC) characterized by such mutations .

CO1686-DA functions primarily through covalent modification of the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This mechanism involves the formation of a stable bond between CO1686-DA and the mutated form of EGFR, effectively inhibiting its activity. The unique structure of CO1686-DA allows it to bind selectively to mutant EGFR proteins while sparing wild-type EGFR, thus minimizing potential side effects associated with traditional EGFR inhibitors .

The biological activity of CO1686-DA has been demonstrated through various in vitro studies. It shows high potency against EGFR mutations such as L858R and T790M, with IC50 values indicating effective inhibition at low concentrations (approximately 0.04 μM for T790M). In contrast, its activity against wild-type EGFR is significantly lower, which correlates with reduced toxicity in normal tissues . This selectivity is crucial for developing targeted therapies that minimize adverse effects while maximizing therapeutic efficacy.

The synthesis of CO1686-DA involves several key steps that typically include:

  • Starting Materials: The synthesis begins with readily available precursors such as 5-iodo-m-phenylenediamine.
  • Chemical Modifications: These precursors undergo multiple reactions including acylation and reduction processes to introduce necessary functional groups.
  • Final Product Formation: The final product is obtained through careful control of reaction conditions to ensure high purity and yield.

Specific synthetic routes may vary depending on the desired analogues or modifications being introduced .

CO1686-DA is primarily investigated for its application in treating NSCLC, particularly in cases where patients exhibit resistance due to mutations like T790M. Its unique properties allow it to overcome resistance mechanisms associated with first-generation and second-generation EGFR inhibitors, making it a valuable option in personalized cancer therapy . Additionally, ongoing research may expand its applications to other malignancies characterized by similar mutations.

Interaction studies have highlighted CO1686-DA's specificity for mutant forms of EGFR over wild-type variants. In profiling against a panel of kinases, CO1686-DA demonstrated selective inhibition primarily towards mutant EGFRs while showing limited interaction with other kinases at therapeutic concentrations. This selectivity underscores its potential for targeted cancer therapy without significant off-target effects .

Several compounds share structural and functional similarities with CO1686-DA, particularly within the class of EGFR inhibitors. Below are some notable examples:

Compound NameStructure TypeActivity Against Mutant EGFRActivity Against Wild-Type EGFR
ErlotinibFirst-generation inhibitorModerateHigh
GefitinibFirst-generation inhibitorModerateHigh
AZD9291 (Osimertinib)Third-generation inhibitorHigh (including T790M)Low
WZ4002Second-generation inhibitorHigh (including T790M)Moderate

Uniqueness of CO1686-DA

CO1686-DA stands out due to its irreversible binding mechanism and high selectivity for mutant forms of EGFR, particularly T790M. Unlike first-generation inhibitors such as erlotinib and gefitinib, which can lead to resistance over time, CO1686-DA offers a more durable response in patients with resistant tumors. Additionally, compared to other third-generation inhibitors like AZD9291, CO1686-DA may provide therapeutic advantages in specific clinical contexts where resistance mechanisms are prevalent .

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

501.21001

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Walter AO, Tjin Tham Sjin R, Haringsma HJ, Ohashi K, Sun J, Lee K, Dubrovskiy  A, Labenski M, Zhu Z, Wang Z, Sheets M, St Martin T, Karp R, van Kalken D, Chaturvedi P, Niu D, Nacht M, Petter RC, Westlin W, Lin K, Jaw-Tsai S, Raponi M,  Van Dyke T, Etter J, Weaver Z, Pao W, Singh J, Simmons AD, Harding TC, Allen A. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. Cancer Discov. 2013 Sep 25. [Epub ahead of print] PubMed PMID: 24065731.

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